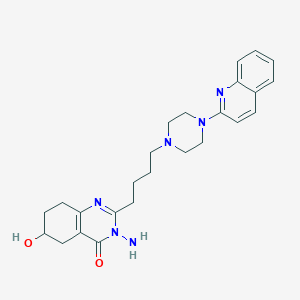
TJ5Ved6U7A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) , also known by its identifier TJ5Ved6U7A , is a complex organic molecule with a molecular formula of C25H32N6O2 and a molecular weight of 448.5606 g/mol . This compound is notable for its intricate structure, which includes a quinazolinone core, a hydroxy group, and a piperazinyl butyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves multiple steps, starting with the formation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with dihydroquinazoline cores, and substituted derivatives with various functional groups attached to the amino group .
科学研究应用
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds have the quinoline ring and are studied for their potential therapeutic applications .
The uniqueness of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) lies in its combination of these structural features, which contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
864386-63-0 |
|---|---|
分子式 |
C25H32N6O2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
3-amino-6-hydroxy-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O2/c26-31-24(28-22-10-9-19(32)17-20(22)25(31)33)7-3-4-12-29-13-15-30(16-14-29)23-11-8-18-5-1-2-6-21(18)27-23/h1-2,5-6,8,11,19,32H,3-4,7,9-10,12-17,26H2 |
InChI 键 |
ZNOMCTSKVJJIMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1O)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


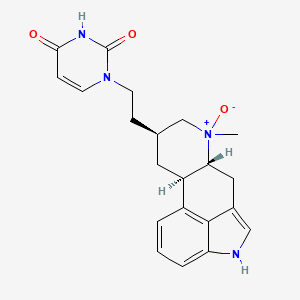



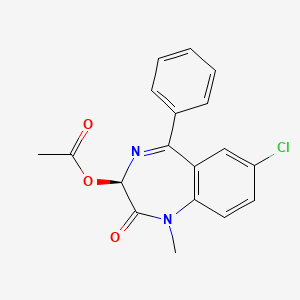
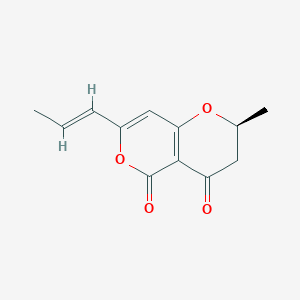
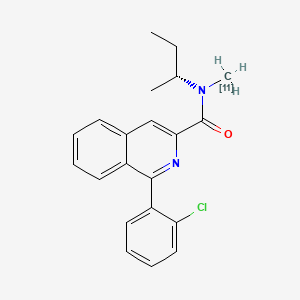

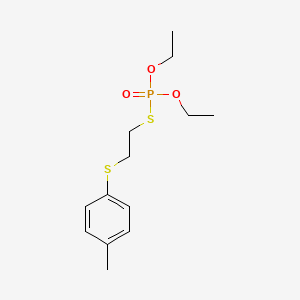
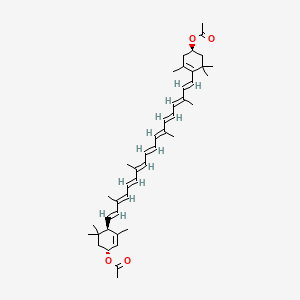
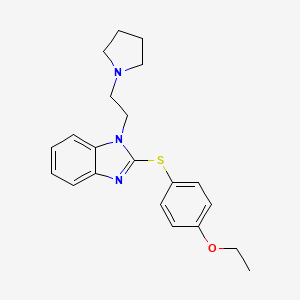
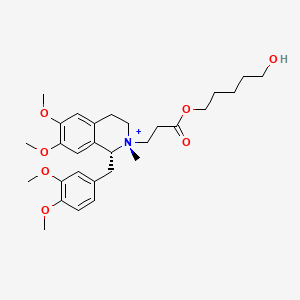
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)

